molecular formula C4H2Br2S B118489 2,3-Dibromothiophene CAS No. 3140-93-0

2,3-Dibromothiophene

Cat. No. B118489
CAS RN: 3140-93-0
M. Wt: 241.93 g/mol
InChI Key: ATRJNSFQBYKFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromothiophene is a clear yellowish to brownish liquid . It is a compound useful in organic synthesis . Its empirical formula is C4H2Br2S .


Molecular Structure Analysis

The molecular weight of 2,3-Dibromothiophene is 241.93 . The IUPAC Standard InChI is InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H . The SMILES string representation is Brc1ccsc1Br .

Scientific Research Applications

1. Organic Electronic Materials & Functional Supramolecular Chemistry

  • Application : 2,3-Dibromothiophene is used as a building block in the synthesis of dithienothiophene (DTT), a molecule that has attracted attention due to its potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
  • Method : The synthesis of DTT involves the fusion of thiophene rings. The resulting molecule has higher charge mobility, extended π-conjugation, and better tuning of band gaps .
  • Results : The use of DTT in organic electronics has resulted in devices with improved performance due to the molecule’s higher charge mobility, extended π-conjugation, and better tuning of band gaps .

2. Synthesis of Thiophene-Based Conjugated Polymers

  • Application : 2,3-Dibromothiophene is used in the synthesis of thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them useful for electronic applications .
  • Method : The synthesis of these polymers often involves nickel- and palladium-based catalytic systems. Techniques such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are used .
  • Results : The resulting polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .

3. Halogen Dance Reactions

  • Application : 2,3-Dibromothiophene can undergo halogen dance reactions, a type of rearrangement reaction where a halogen atom moves from one carbon atom to another in a molecule . This reaction is used to build substituted heterocyclic target molecules .
  • Method : The reaction is typically base-catalyzed and involves a pseudo nucleophilic attack on a halogen electrophilic center .
  • Results : The halogen dance reaction can lead to the formation of a variety of substituted heterocyclic compounds .

properties

IUPAC Name

2,3-dibromothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRJNSFQBYKFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185324
Record name 2,3-Dibromothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromothiophene

CAS RN

3140-93-0
Record name 2,3-Dibromothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3140-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromothiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dibromothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.